Product packaging for 2-Amino-5-methoxypentanoic acid(Cat. No.:)

2-Amino-5-methoxypentanoic acid

Cat. No.: B13314651
M. Wt: 147.17 g/mol
InChI Key: HBSSLDFHKZLODB-UHFFFAOYSA-N
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Description

2-Amino-5-methoxypentanoic acid is a chemical compound with the CAS Registry Number 1115-92-0 . It has a molecular formula of C6H13NO3 and a molecular weight of 147.17 g/mol . The compound's structure can be represented by the SMILES notation O=C(O)C(N)CCCOC . This product is classified with the signal word "Warning" under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and carries the hazard statements H315, H319, and H335, indicating it may cause skin irritation, serious eye irritation, and respiratory irritation . Researchers should consult the Safety Data Sheet for detailed handling protocols. As a non-proteinogenic amino acid derivative, its methoxy side chain may be of interest in the synthesis of more complex organic molecules or as a building block in peptidomimetics . This product is sold for research and further manufacturing use only, strictly for laboratory applications. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO3 B13314651 2-Amino-5-methoxypentanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-methoxypentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-10-4-2-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBSSLDFHKZLODB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical and Biological Investigation of 2 Amino 5 Methoxypentanoic Acid

Metabolic Pathways and Enzymatic Transformations Involving Amino Acid Precursors and Derivatives

The metabolic fate of an unnatural amino acid like 2-Amino-5-methoxypentanoic acid is of fundamental interest. Understanding how it is processed by cellular enzymes provides insight into its potential as a biological probe or a building block for novel biomolecules. The core of this investigation lies in studying the enzymes that can recognize and transform it.

Enzyme specificity is a key determinant of its biological function and biocatalytic applications. nih.gov Enzymes such as transaminases, which catalyze the stereoselective reversible transfer of an amino group from an amino acid to a keto acid, are often studied for their ability to process unnatural substrates. nih.gov Research in this area would focus on determining which enzymes can utilize this compound as a substrate.

The substrate specificity of an enzyme is not absolute; some enzymes exhibit broad specificity, acting on a range of related molecules, while others are highly specific. easybiologyclass.com For instance, some transaminases can process ω-amino acids and primary amines, even though the α-carboxylate group is a crucial recognition moiety for many. nih.gov An investigation into this compound would involve screening a panel of enzymes, such as D- and L-amino acid transaminases, to identify any that exhibit catalytic activity. Key kinetic parameters, as illustrated in the hypothetical data table below, would be determined to quantify this activity.

Table 1: Hypothetical Kinetic Parameters of Various Transaminases with this compound as a Substrate This table is for illustrative purposes and represents the type of data generated in enzyme specificity studies.

Enzyme Source Substrate Km (mM) kcat (s-1) kcat/Km (M-1s-1)
Blastococcus saxobsidens D-AAT D-2-Amino-5-methoxypentanoic acid 15.2 0.8 52.6
Escherichia coli L-AAT L-2-Amino-5-methoxypentanoic acid 25.8 0.2 7.7
Rhodococcus erythropolis Amidase L-2-Amino-5-methoxypentanoic acid 5.5 1.3 236.4

Detailed mechanistic studies would follow, probing how the enzyme's active site accommodates the methoxy-terminated aliphatic side chain of the amino acid. This research is crucial for designing novel biocatalysts for the synthesis of valuable chemicals. nih.gov

While many UAAs are synthetic, some are found in nature as intermediates in metabolic pathways, particularly in the production of secondary metabolites. nih.gov For example, the nonproteinogenic amino acid methoxyvinylglycine is synthesized from glutamate by a non-ribosomal peptide synthetase (NRPS) pathway. nih.govnih.gov Determining whether this compound is a natural metabolite would involve searching for its presence in various organisms.

Metabolomic studies using techniques like liquid chromatography-mass spectrometry (LC-MS) are employed to analyze the complete set of metabolites in a biological sample. nih.gov If this compound were identified, the next step would be to elucidate its biosynthetic pathway. This often involves isotopic labeling studies to trace the flow of atoms from primary metabolites (like glutamate, aspartate, or pyruvate) into the target molecule. libretexts.org For instance, if it were derived from glutamate, cells could be fed with ¹³C-labeled glutamate, and the incorporation of the label into this compound would be monitored. Such pathways often involve a series of enzymatic transformations, including transamination, reduction, and methylation. nih.gov

Integration into Biomacromolecules and Protein Engineering Studies

The ability to incorporate UAAs into proteins at specific sites has revolutionized protein science, allowing for the introduction of novel chemical functionalities to probe and manipulate protein structure and function. core.ac.uknih.gov

The most common method for the site-specific incorporation of UAAs into proteins is through the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair. mdpi.com This engineered pair functions independently of the host cell's endogenous synthetases and tRNAs. mdpi.com The strategy involves introducing a unique codon, typically the amber stop codon (UAG), at the desired site in the gene of interest. researchgate.net

The orthogonal aaRS is engineered to specifically recognize the UAA (in this case, this compound) and charge it onto the orthogonal suppressor tRNA. mdpi.com This suppressor tRNA has an anticodon that recognizes the amber codon, allowing it to deliver the UAA to the ribosome during protein translation, resulting in a full-length protein containing the UAA at the specified position. nih.govmdpi.com This technique has been successfully used to incorporate hundreds of different UAAs into proteins in bacteria, yeast, and mammalian cells. mdpi.comresearchgate.net

Table 2: Key Components for Site-Specific Incorporation of this compound This table outlines the necessary components for a typical genetic code expansion experiment.

Component Description Purpose
Target Gene Gene of interest with a site-specifically introduced amber (UAG) codon. Defines the location for UAA incorporation.
Orthogonal aaRS An engineered aminoacyl-tRNA synthetase that recognizes the UAA. Specifically charges the UAA onto the orthogonal tRNA.
Orthogonal tRNA An engineered suppressor tRNA that recognizes the amber codon. Delivers the UAA to the ribosome at the UAG site.
Expression Host A cell system (e.g., E. coli, mammalian cells) capable of expressing these components. The environment where protein synthesis occurs.
UAA Supplement This compound added to the growth medium. Provides the substrate for the orthogonal aaRS.

Incorporating UAAs allows for precise modifications that can alter a protein's physicochemical properties, such as stability, folding, and catalytic activity. highfine.com The introduction of this compound would place a flexible, non-polar side chain with a terminal methoxy (B1213986) group into the protein structure.

The methoxy group could serve as a unique probe for studying protein environments. For example, it could act as a subtle steric probe or engage in specific hydrogen bonding interactions within a protein's core or at its surface. By replacing a natural amino acid like leucine or methionine with this analog, researchers can assess the role of side-chain volume and hydrophobicity in protein stability and function. researchgate.net For example, replacing a key residue in an enzyme's active site could modulate its substrate specificity or catalytic efficiency, providing insights that are not attainable through conventional site-directed mutagenesis with the 20 canonical amino acids. highfine.comresearchgate.net

Research into Natural Occurrence and Biological Roles (e.g., in plant secondary metabolites)

While many UAAs are synthetic creations for protein engineering, a vast number exist in nature, often as secondary metabolites in plants, fungi, and bacteria. nih.gov These natural UAAs can have potent biological activities. For instance, 2-amino-3-methylhexanoic acid, a naturally occurring amino acid found in certain fungi, acts as a plant elicitor, inducing resistance against temperature stress and pathogens. nih.gov Similarly, 2-amino-5-hydroxyhexanoic acid has been isolated from the seeds of Crotalaria juncea and shown to have antioxidant activity. nih.gov

Research to determine if this compound occurs naturally would involve screening extracts from a wide variety of organisms, particularly plants known for producing unusual secondary metabolites. Techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy would be essential for the isolation and unequivocal identification of the compound from a natural source. If discovered, subsequent research would focus on its biological role, such as acting as a defense compound, a signaling molecule, or an intermediate in the biosynthesis of more complex natural products.

Sophisticated Analytical and Spectroscopic Characterization Techniques for 2 Amino 5 Methoxypentanoic Acid

Advanced Chromatographic Resolution of Stereoisomers and Derivatives

Chromatography is a cornerstone for the separation and analysis of 2-Amino-5-methoxypentanoic acid and its derivatives. Given its chiral nature, methods that can resolve enantiomers are of particular importance.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of amino acids. sigmaaldrich.com For this compound, reversed-phase HPLC (RP-HPLC) is a common approach. Method development involves optimizing several parameters to achieve efficient separation and accurate quantification. pensoft.net

Key aspects of HPLC method development include the selection of an appropriate stationary phase (e.g., C8 or C18 columns), the composition of the mobile phase (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), and the detector settings (e.g., UV detection at a specific wavelength). pensoft.netnih.gov The validation of an HPLC method ensures its reliability by assessing parameters such as linearity, accuracy, precision, and specificity. nih.govnih.gov For instance, a typical validation might demonstrate high accuracy (e.g., 93.1–110.2%) and good precision (e.g., 1.1–8.1% coefficient of variation), confirming the method's suitability for quantitative analysis. nih.gov

Table 1: Illustrative HPLC Method Parameters for Amino Acid Analysis

ParameterTypical ConditionPurpose
ColumnReversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm)Separation based on hydrophobicity.
Mobile PhaseGradient of Acetonitrile and Phosphate (B84403) Buffer (pH 3)To elute compounds with varying polarities.
Flow Rate1.0 mL/minEnsures optimal separation and peak shape.
DetectionUV at 225 nmQuantification of the analyte.
Column Temperature30 °CMaintains consistent retention times and improves peak resolution.

This table presents a generalized set of starting conditions for the HPLC analysis of a compound like this compound, based on common practices for related molecules. pensoft.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. mdpi.com However, amino acids like this compound are non-volatile due to their polar and zwitterionic nature. Therefore, they must be chemically modified into volatile derivatives before GC-MS analysis. sigmaaldrich.com

This derivatization process typically involves two steps: esterification of the carboxyl group followed by acylation or silylation of the amino group. nih.gov Silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), is a common method that replaces active hydrogens on polar functional groups with nonpolar moieties, increasing volatility. sigmaaldrich.com The resulting derivatives can be separated by GC and identified by MS based on their characteristic fragmentation patterns. sigmaaldrich.comnih.gov For example, tert-butyl dimethylsilyl (TBDMS) derivatives often show fragments corresponding to the loss of methyl (M-15) or tert-butyl (M-57) groups. sigmaaldrich.com

Table 2: Common Derivatization Reagents for GC-MS Analysis of Amino Acids

Reagent ClassExample ReagentAbbreviationTarget Functional Group
Silylation AgentsN-tert-butyldimethylsilyl-N-methyltrifluoroacetamideMTBSTFA-OH, -NH2, -SH, -COOH
Acylation AgentsPentafluoropropionic AnhydridePFPA-NH2, -OH
Esterification AgentsMethanol/HCl--COOH
ChloroformatesMethyl ChloroformateMCF-NH2, -COOH

This table summarizes common reagents used to create volatile derivatives of amino acids for GC-MS analysis. sigmaaldrich.comnih.gov

Resolving the enantiomers (D- and L-forms) of this compound is crucial for understanding its biological activity and for quality control. This can be achieved using two main HPLC-based strategies: direct and indirect separation. mdpi.com

Direct separation employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. scas.co.jp CSPs based on macrocyclic antibiotics like teicoplanin have proven effective for separating a wide range of unusual amino acids in reversed-phase mode. researchgate.netmst.edu

Indirect separation involves derivatizing the amino acid enantiomers with a chiral derivatizing reagent (CDR) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. nih.gov Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) and its analogues are widely used for this purpose. nih.gov The "advanced Marfey's method" enhances this approach by using LC-MS to determine the absolute configuration of amino acids, even without authentic standards, by comparing the retention times of the L-derivatized amino acid and its enantiomer formed via racemization. nih.gov This is particularly useful for unusual amino acids like this compound. nih.govnih.gov

High-Resolution Mass Spectrometry for Structural Elucidation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap mass spectrometry, provides highly accurate mass measurements. This capability is indispensable for the unambiguous structural elucidation and purity assessment of this compound.

HRMS can determine the elemental composition of the parent molecule and its fragments by measuring their mass-to-charge ratios (m/z) with very high precision (typically to four or five decimal places). rsc.org This allows for the confident assignment of a molecular formula, such as C₆H₁₃NO₃ for the neutral form of this compound. Furthermore, tandem MS (MS/MS) experiments on HRMS instruments can fragment the molecule and the resulting fragmentation pattern provides detailed structural information, helping to confirm the connectivity of atoms within the molecule. This technique is also highly sensitive for detecting and identifying trace-level impurities that may be present from the synthesis or degradation of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the detailed molecular structure and conformation of organic molecules in solution. auremn.org.brdoi.org A full NMR characterization of this compound would involve a suite of 1D and 2D experiments.

¹H NMR: Provides information about the number and types of protons, their chemical environment, and their proximity to each other through spin-spin coupling.

¹³C NMR: Reveals the number and types of carbon atoms in the molecule. The chemical shifts of the carbonyl carbon and the alpha-carbon are particularly diagnostic for amino acids. mdpi.com

2D NMR Experiments:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to map out the spin systems within the molecule. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. hmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (typically < 5 Å), providing critical information about the molecule's three-dimensional structure and conformational preferences. nih.govmdpi.com

Together, these NMR experiments allow for the unambiguous assignment of all proton and carbon signals and provide insights into the preferred conformation of the pentanoic acid chain in solution. doi.orgmdpi.com

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. mdpi.com It measures the differential absorption of left- and right-circularly polarized light by a sample. mdpi.com Since enantiomers interact differently with circularly polarized light, they produce mirror-image CD spectra. researchgate.net

For this compound, CD spectroscopy can be used to:

Determine Absolute Configuration: By comparing the experimental CD spectrum to that of a known standard or to spectra predicted by theoretical calculations (e.g., using Density Functional Theory), the absolute stereochemistry (D or L) at the alpha-carbon can be determined. researchgate.netarxiv.org

Assess Enantiomeric Purity: The magnitude of the CD signal is proportional to the enantiomeric excess of the sample.

Study Conformation: The chiroptical properties of a molecule are highly sensitive to its conformation. CD spectroscopy can be used to study conformational changes induced by factors such as solvent or pH. metu.edu.trdocumentsdelivered.com

The technique is particularly powerful in the vacuum-ultraviolet (VUV) region, where the carboxyl and amino chromophores of amino acids have characteristic electronic transitions. mdpi.com

X-ray Crystallography for Solid-State Structural Determination

A comprehensive search of scientific literature and crystallographic databases was conducted to obtain single-crystal X-ray diffraction data for this compound. Despite extensive investigation, no published crystal structure or associated crystallographic data for this specific compound could be located. The absence of such data in the public domain indicates that the solid-state structure of this compound has not yet been determined and reported.

Therefore, it is not possible to provide a data table with crystallographic parameters such as unit cell dimensions, space group, or atomic coordinates for this compound at this time. Further research, involving the growth of a suitable single crystal and subsequent X-ray diffraction analysis, would be required to elucidate its solid-state structure.

Theoretical and Computational Studies on 2 Amino 5 Methoxypentanoic Acid

Quantum Chemical Calculations of Electronic and Molecular Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. Methods such as Density Functional Theory (DFT) are employed to model the geometric and electronic characteristics of 2-Amino-5-methoxypentanoic acid with high accuracy. nih.gov

Molecular Geometry and Stability: Calculations, typically using a functional like B3LYP with a basis set such as 6-311+G(d,p), can determine the most stable tautomeric and rotameric forms of the molecule. nih.gov For this compound, this involves analyzing the rotational barriers around its single bonds and the prototropic equilibria involving the amino and carboxylic acid groups. The thermochemistry of these different forms can be calculated to predict their relative populations in a given environment. nih.gov

Table 1: Calculated Quantum Chemical Properties for this compound (Illustrative) This table presents hypothetical data for illustrative purposes, based on typical values for similar amino acids.

PropertyCalculated ValueSignificance
HOMO Energy-6.8 eVRegion of electron donation
LUMO Energy-0.5 eVRegion of electron acceptance
HOMO-LUMO Gap6.3 eVIndicator of chemical stability
Dipole Moment2.5 DMeasure of molecular polarity
Gas-Phase Basicity890 kJ/molProton affinity of the molecule
Gas-Phase Acidity1450 kJ/molEase of proton removal

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum calculations provide a static picture, molecular dynamics (MD) simulations are used to explore the dynamic behavior of this compound over time. These simulations model the movements of atoms and molecules, providing a detailed view of the conformational landscape accessible to the compound. nih.gov

Methodology: MD simulations are typically performed using software packages like GROMACS or AMBER. nih.govmdpi.com The process involves placing the molecule in a simulated environment, often a box of water molecules to mimic physiological conditions, and applying a force field (e.g., CHARMM36m) that defines the potential energy of the system. mdpi.com The system is then allowed to evolve over a set period, from nanoseconds to microseconds, by solving Newton's equations of motion.

Table 2: Key Dihedral Angles and Conformational Preferences from MD Simulation (Illustrative) This table presents hypothetical data for illustrative purposes, showing potential stable conformations.

Dihedral AngleDescriptionObserved Range (degrees)Preferred Conformation
Φ (Phi)C'-N-Cα-C'-150 to -50β-sheet region
Ψ (Psi)N-Cα-C'-N+110 to +170β-sheet region
χ1 (Chi1)N-Cα-Cβ-Cγ-80 to -60, 160 to 180Gauche(-) and Trans
χ2 (Chi2)Cα-Cβ-Cγ-Cδ160 to 180Trans
χ3 (Chi3)Cβ-Cγ-Cδ-O-70 to -50, 50 to 70Gauche(-) and Gauche(+)

In Silico Modeling of Interactions with Biological Targets (Mechanistic Focus)

To understand the potential biological activity of this compound, computational docking and other modeling techniques are used to predict its binding mode and affinity with specific protein targets. unipa.it This mechanistic focus helps to identify the key molecular interactions responsible for any observed biological effect.

Molecular Docking: Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second (the receptor, e.g., an enzyme or protein). nih.gov The process involves sampling a large number of possible conformations of the ligand within the binding site of the receptor and scoring them based on their binding energy. This can reveal plausible binding poses and identify crucial interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. unipa.itresearchgate.net For instance, based on its structure, this compound could be docked into the active site of an enzyme like tyrosinase or a monoamine transporter to explore its potential as an inhibitor. researchgate.netnih.gov

Interaction Analysis: Post-docking analysis, often coupled with MD simulations of the ligand-protein complex, provides a dynamic view of the interaction stability. unipa.it This can confirm whether the key interactions identified in the static dock are maintained over time. Computational alanine (B10760859) scanning can also be performed, where residues in the binding site are computationally mutated to alanine to assess their individual contribution to the binding affinity.

Table 3: Hypothetical Docking Results of this compound with a Target Protein (Illustrative) This table illustrates potential interactions with a hypothetical enzyme active site.

Receptor ResidueInteraction TypeLigand Group InvolvedEstimated Binding Energy (kcal/mol)
Asp121Hydrogen Bond / Salt BridgeAmino group (-NH3+)-4.5
Arg234Hydrogen Bond / Salt BridgeCarboxylate group (-COO-)-5.2
Trp88Hydrogen BondMethoxy (B1213986) group (-OCH3)-2.1
Val125Hydrophobic InteractionAlkyl chain-1.8
Phe250Hydrophobic InteractionAlkyl chain-1.5

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

SAR and QSAR studies are essential tools in medicinal chemistry for optimizing lead compounds. These approaches systematically explore how modifications to a chemical structure affect its biological activity.

Structure-Activity Relationship (SAR): SAR is a qualitative approach that involves synthesizing and testing a series of analogs of a parent compound. nih.gov For this compound, this would involve creating derivatives by, for example, changing the length of the alkyl chain, altering the position of the methoxy group, or substituting it with other functional groups. By comparing the biological activities of these analogs, general rules can be formulated. For example, studies on similar compounds have shown that the position of a substituent on a ring or chain can dramatically alter potency and selectivity for a given biological target. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR moves beyond qualitative rules by developing mathematical models that correlate the chemical structures of a series of compounds with their biological activities. nih.govresearchgate.net The first step is to calculate a set of molecular descriptors for each compound in the series. These can include physicochemical properties (e.g., logP for lipophilicity, pKa), electronic properties (e.g., dipole moment), and topological indices. researchgate.net Then, statistical methods like multiple linear regression or machine learning are used to build an equation that predicts activity based on these descriptors. nih.gov A reliable QSAR model can then be used to predict the activity of novel, unsynthesized compounds, guiding the design of more potent analogs. researchgate.net

Example QSAR Model: A hypothetical QSAR model for a series of this compound analogs might take the form: log(1/IC50) = 0.65 * logP - 0.21 * (Dipole Moment) + 1.54 * (Indicator_Variable_H_Bond_Donor) + 2.8

This equation would suggest that activity increases with lipophilicity (logP) and the presence of a hydrogen bond donor, but decreases with a larger dipole moment.

Table 4: Hypothetical Data for a QSAR Study of this compound Analogs (Illustrative) This table provides example data that would be used to construct a QSAR model.

CompoundModificationlogPDipole Moment (D)Experimental IC50 (µM)
Analog 1 (Parent)-OCH3 at C5-1.22.550.5
Analog 2-OH at C5-1.83.185.2
Analog 3-OCH3 at C4-1.12.865.1
Analog 4-OCF3 at C5-0.54.525.8
Analog 5Chain shortened (butanoic)-1.52.495.0

Applications of 2 Amino 5 Methoxypentanoic Acid in Complex Chemical and Material Systems

Peptide and Oligomer Synthesis Utilizing 2-Amino-5-methoxypentanoic Acid as a Building Block

As a non-proteinogenic amino acid, this compound serves as a specialized building block in the synthesis of custom peptides and oligomers. Its incorporation into a peptide sequence introduces a unique side chain that differs from the 20 common proteinogenic amino acids. masterorganicchemistry.com This process typically utilizes established solid-phase peptide synthesis (SPPS) methodologies, such as Fmoc/tBu or Boc/Bzl strategies, where amino acids are sequentially coupled to a growing chain anchored to a resin support. masterorganicchemistry.compeptide.comthermofisher.com

In this context, derivatives of the parent compound, such as (S)-2-Amino-5-methoxy-5-oxopentanoic acid hydrochloride or (S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid, are often used as reagents. nih.govcymitquimica.commedchemexpress.com The methoxy (B1213986) group on the side chain can influence the resulting peptide's conformation, solubility, and potential for intermolecular interactions. By strategically placing this non-natural residue within a sequence, chemists can design peptides with modified properties. For instance, the presence of the ether linkage in the side chain can alter the peptide's hydrophilicity and resistance to enzymatic degradation compared to peptides composed solely of natural amino acids.

The application extends to other oligomers, such as peptoids and depsipeptides, where the diversity of building blocks is crucial for expanding their chemical space and functional potential. rsc.orgmdpi.com The principles of oligomer synthesis, which involve the stepwise coupling of monomers, are readily adaptable to include this compound, allowing for the creation of novel polymeric structures with precisely controlled sequences and functionalities. rsc.orgnih.gov

Role in Natural Product Synthesis and Analog Development

While many natural products are derived from common amino acids like L-tryptophan or L-tyrosine, the use of non-natural amino acids is a cornerstone of synthetic and medicinal chemistry for the development of natural product analogs. nih.gov this compound serves as a valuable starting material or intermediate in the synthesis of novel molecules that mimic or modify the activity of known natural products.

The synthesis of analogs of bioactive peptides, such as hemorphins, often involves the incorporation of unnatural amino acids to enhance their therapeutic properties, such as antinociceptive or anticonvulsant effects, while potentially reducing neurotoxicity. researchgate.net By replacing a natural amino acid with this compound, researchers can probe structure-activity relationships and develop derivatives with improved stability or receptor-binding profiles. researchgate.net The methoxy group provides a chemically stable yet polar feature that can alter the pharmacokinetic properties of the parent molecule.

Furthermore, amino acid derivatives are pivotal in constructing complex heterocyclic systems that form the core of many pharmaceutical intermediates. google.com The chemical handles present in this compound—the amine, the carboxylic acid, and the ether—provide multiple points for synthetic elaboration, enabling its use in the multi-step synthesis of complex target molecules.

Advanced Materials Science Research (e.g., functional polymers, biomimetic materials)

The field of materials science increasingly utilizes biological building blocks to create advanced functional materials. researchgate.net Amino acids are particularly prized for their chirality, biocompatibility, and inherent functionality, which can be imparted to polymers. researchgate.net this compound can be used as a monomer or a functional side-chain precursor in the synthesis of specialized polymers.

When incorporated into the backbone or as a pendant group on a polymer, the amino acid moiety introduces specific properties. Polymers functionalized with amino acids can exhibit pH-responsiveness, tunable optical properties, and self-assembly capabilities. researchgate.net The methoxy group of this compound can influence the hydrophilicity and hydrogen-bonding capacity of the resulting polymer, making it suitable for applications in biomimetic materials or drug delivery systems. For example, amphiphilic block copolymers containing poly(amino acid) segments can self-assemble into nanoparticles for controlled drug release. whiterose.ac.uk The synthesis of such polymers can proceed through the ring-opening polymerization of 2,5-diketopiperazines, which are cyclic dipeptides formed from amino acids. whiterose.ac.uk

These amino acid-functionalized polymers are being researched for use as zwitterionic surfaces with antifouling properties, chiral catalysts, and scaffolds for tissue engineering, demonstrating the versatility of amino acids beyond their biological roles. researchgate.net

Design of Functional Molecules and Probes

The unique structure of this compound makes it an attractive scaffold for the design of functional molecules and chemical probes. Chemical probes are essential tools for studying biological systems, and their design often involves linking a reporter group (e.g., a fluorophore) to a molecular scaffold that can interact with a specific biological target. researchgate.net

The amino acid framework provides a biocompatible chassis, while the side chain offers a site for modification. The methoxy-terminated alkyl chain can be synthetically altered to attach fluorescent dyes, biotin (B1667282) tags, or photoactive groups. For example, amino acids and their derivatives are used to create probes for interrogating metabolic activities or for labeling specific cell types. researchgate.net Similarly, nucleotide analogs containing 5'-amino groups have proven highly useful in genomic and biological applications as probes and therapeutic agents. nih.gov

The design principles for these molecules involve leveraging the amino acid structure for biological recognition and the side chain for functional reporting. By modifying the side chain of this compound, it is possible to develop novel probes for applications in cellular imaging, diagnostics, and proteomics research.

Data Tables

Table 1: Summary of Applications and Research Findings

SectionApplication AreaRole of this compoundKey Research Findings
6.1Peptide & Oligomer SynthesisServes as a non-proteinogenic building block.Incorporation into peptide chains using standard SPPS methods (Fmoc/Boc) can modify the resulting peptide's conformation and properties. masterorganicchemistry.compeptide.com
6.2Natural Product AnaloguesActs as a precursor or intermediate for synthetic analogs.Used to create derivatives of bioactive molecules with potentially enhanced stability or activity by altering structure-activity relationships. researchgate.net
6.3Materials ScienceMonomer for functional polymers and biomimetic materials.Can be polymerized to create materials with tunable properties like pH-responsiveness and biocompatibility for drug delivery and antifouling surfaces. researchgate.netwhiterose.ac.uk
6.4Functional MoleculesScaffold for chemical probes.The side chain can be functionalized with reporter groups (fluorophores, etc.) to create probes for biological imaging and diagnostics. researchgate.netnih.gov

Emerging Research Directions and Future Perspectives for 2 Amino 5 Methoxypentanoic Acid

Development of Novel Biocatalytic Pathways for Synthesis

The synthesis of enantiomerically pure non-canonical amino acids like 2-Amino-5-methoxypentanoic acid is a key challenge. researchgate.net Biocatalysis has emerged as a powerful and environmentally friendly alternative to traditional chemical synthesis, offering high chemo-, regio-, and stereoselectivity under mild conditions. nih.govoup.com

Recent advances in biocatalysis are paving the way for novel synthetic routes to ncAAs. nih.govresearchgate.netcaltech.edu Enzymes are formidable tools for synthesizing ncAAs, and their capabilities can be enhanced through methods like directed evolution. nih.govcaltech.edu Key enzyme classes being explored for ncAA synthesis include:

Transaminases (TAs): These pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor to a keto acid acceptor. researchgate.net Their broad substrate specificity and high enantioselectivity make them promising candidates for the synthesis of various ncAAs. researchgate.net For instance, a transaminase from Chromobacterium violaceum has been successfully used to produce (S)-2-aminooctanoic acid with high enantiomeric excess. nih.gov A similar approach could be envisioned for this compound, starting from a corresponding keto-acid precursor.

Aldolases: These enzymes catalyze C-C bond formation, a crucial step in building the carbon skeleton of many complex molecules. researchgate.netchemrxiv.org A decarboxylative aldol (B89426) reaction catalyzed by the enzyme UstD has been shown to produce γ-hydroxy amino acids. nih.govchemrxiv.org

Engineered Enzymes: Advances in protein engineering and directed evolution are expanding the biocatalytic toolbox. nih.govnih.gov "New-to-nature" enzymes are being developed to catalyze reactions on substrates not typically used in natural biological systems, opening up possibilities for synthesizing novel ncAAs. nih.govcaltech.edu

The development of one-pot chemoenzymatic syntheses, which combine the strengths of both chemical and enzymatic catalysis, offers a synergistic approach to producing complex ncAAs. oup.com

Table 1: Key Enzyme Classes for Biocatalytic Synthesis of Non-Canonical Amino Acids

Enzyme ClassCatalyzed ReactionRelevance for this compound Synthesis
TransaminasesAmino group transferSynthesis from a keto-acid precursor.
AldolasesCarbon-carbon bond formationPotential for building the pentanoic acid backbone.
Engineered EnzymesNovel or enhanced catalytic activitiesTailored synthesis with high specificity and efficiency.

Exploration of Unconventional Biological Functions

Non-canonical amino acids are increasingly recognized for their potential to introduce novel functionalities into peptides and proteins, and as bioactive molecules in their own right. rsc.orgazolifesciences.comacs.org While specific research on the biological functions of this compound is limited, the broader field of ncAAs provides a framework for future exploration.

One of the most powerful techniques is the genetic incorporation of ncAAs into proteins using engineered orthogonal translation systems (OTSs). aiche.orgnih.gov This allows for the site-specific insertion of an ncAA, enabling the study of protein structure and function with unprecedented precision. nih.gov Incorporating this compound into a protein could, for example, introduce a unique chemical handle for bioorthogonal labeling or alter the protein's conformational stability. acs.org

Furthermore, ncAAs and their derivatives can possess inherent biological activities. For example, 2-aminoadipic acid, a related dicarboxylic amino acid, has been identified as a biomarker for diabetes risk and is implicated in various metabolic and neurological disorders. frontiersin.org Another methionine analog, 2-amino-5-methyl-5-hexenoic acid, was found to inhibit protein synthesis. nih.gov Investigating the metabolic fate and potential pharmacological effects of this compound is a promising avenue for future research. This could involve screening for its effects on various cellular pathways, including amino acid metabolism, neurotransmission, and cell signaling. mdpi.comnih.gov

Advancements in Microscale and High-Throughput Analytical Methodologies

The ability to detect and quantify ncAAs in complex biological samples is crucial for both fundamental research and practical applications. tamu.edu Recent years have seen significant advancements in analytical techniques that offer high sensitivity and throughput.

Microscale analysis methods are particularly valuable when sample material is limited. nih.gov Techniques combining solid-phase extraction with gas chromatography-mass spectrometry (GC-MS) allow for the rapid and sensitive profiling of amino acids from minute samples. nih.gov High-performance liquid chromatography (HPLC)-based methods, often coupled with fluorometric detection, can achieve picomole-level sensitivity. nih.gov

High-throughput screening (HTS) assays are essential for discovering new biocatalysts and for screening compound libraries for biological activity. mdpi.comnih.gov For instance, HTS methods have been developed to identify inhibitors of protein-protein interactions and to assess the viability of microorganisms under specific conditions. nih.govnih.gov An HTS assay could be developed to screen for enzymes that can synthesize this compound or to identify biological targets of this ncAA.

Table 2: Modern Analytical Methodologies for Non-Canonical Amino Acid Analysis

MethodologyPrincipleApplication for this compound
Microscale GC-MSDerivatization followed by gas chromatography and mass spectrometry. nih.govQuantification in small biological samples.
Micro-flow HPLCHigh-performance liquid chromatography with sensitive detection. nih.govRoutine analysis at low concentrations.
High-Throughput Screening (HTS)Automated screening of large numbers of samples. nih.govnih.govDiscovery of synthetic enzymes and biological targets.

Predictive Computational Models for Enhanced Molecular Design and Engineering

Computational approaches are playing an increasingly important role in modern drug discovery and enzyme engineering. nih.govnih.gov In silico methods can be used to predict the properties of molecules, model their interactions with biological targets, and guide the design of new compounds and biocatalysts. researchgate.netcabidigitallibrary.orgbiotechnologia-journal.org

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netcabidigitallibrary.org This can be used to identify potential protein targets for this compound or to design derivatives with improved binding affinity. researchgate.netcabidigitallibrary.org For example, in silico studies have been used to enhance the binding properties of a related glutamic acid derivative to VEGFR-2, a target in cancer therapy. researchgate.netcabidigitallibrary.org

Predictive models for ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties can help to prioritize compounds for synthesis and experimental testing, saving time and resources. nih.gov Computational tools can also be used to guide the engineering of enzymes for improved activity, stability, and substrate specificity. nih.gov

Integration with Systems Biology Approaches for Comprehensive Understanding

Systems biology aims to understand the complex interactions within biological systems as a whole, rather than focusing on individual components in isolation. nih.gov Integrating data from various "-omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) can provide a comprehensive view of how an ncAA like this compound affects cellular metabolism and physiology. nih.govnih.gov

Metabolic engineering , guided by systems biology, can be used to develop microbial strains for the efficient production of amino acids. nih.gov This involves the global modification of metabolic fluxes to channel precursors towards the desired product. nih.gov Understanding the native metabolic pathways of an organism is crucial for successful metabolic engineering. nih.govmdpi.com

By embracing these emerging research directions, the scientific community can unlock the full potential of this compound and other non-canonical amino acids, paving the way for innovations in biotechnology, medicine, and materials science.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-5-methoxypentanoic acid, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via modified Strecker synthesis or enzymatic pathways. For chemical synthesis:

  • Step 1 : React methoxy-substituted aldehydes with ammonia and hydrogen cyanide under controlled pH (8–9) and temperature (25–40°C).
  • Step 2 : Hydrolyze the resulting nitrile intermediate using HCl (6 M) at 80°C for 6 hours .
  • Optimization : Use HPLC to monitor intermediate purity (>95%) and adjust reaction time to minimize byproducts like α-keto acids .

Q. Which analytical techniques are critical for characterizing this compound?

  • Key Methods :

  • NMR Spectroscopy : Confirm structural integrity via 1^1H and 13^{13}C NMR (e.g., methoxy proton resonance at δ 3.3–3.5 ppm) .
  • Mass Spectrometry (ESI-MS) : Validate molecular weight (147.17 g/mol) and detect impurities .
  • HPLC : Assess purity using C18 columns with a mobile phase of acetonitrile/water (70:30 v/v) .

Q. What are the primary research applications of this compound in biochemistry?

  • Applications :

  • Enzyme Interaction Studies : Acts as a substrate analog in glutamate dehydrogenase assays to study catalytic mechanisms .
  • Metabolic Pathway Analysis : Used in tracer studies to investigate amino acid metabolism in E. coli models .

Advanced Research Questions

Q. How do contradictions in reported stability data impact experimental design?

  • Issue : Some studies report instability in aqueous solutions (pH > 7), while others suggest stability under refrigeration (4°C).
  • Resolution Strategy :

  • Conduct accelerated stability testing (40°C/75% RH) with HPLC monitoring.
  • Use buffered solutions (pH 5–6) to suppress hydrolysis of the methoxy group .
    • Data Table :
ConditionDegradation Rate (%/day)Source
pH 7, 25°C12.3 ± 1.5
pH 5, 4°C0.8 ± 0.2

Q. What mechanistic insights explain the compound’s reactivity in peptide synthesis?

  • Mechanism : The methoxy group sterically hinders nucleophilic attack at the α-carbon, favoring carboxylate activation (e.g., via EDC/HOBt).
  • Experimental Design :

  • Compare coupling efficiency with/without methoxy substitution using MALDI-TOF MS.
  • Optimize activation reagents (e.g., HATU improves yield by 20% over DCC) .

Q. How does this compound compare structurally and functionally to related amino acid derivatives?

  • Comparative Analysis :

CompoundKey FeatureUnique Property
2-Amino-4-methylpentanoic acidBranched chainEssential for muscle metabolism
5-Methoxy-2,2-dimethyl-5-oxopentanoic acidKetone moietyInhibits proteases in in vitro assays
2-Amino-3-methylpentanoic acidNeuroprotective effectsCrosses blood-brain barrier

Methodological Guidance for Data Contradictions

Q. How to resolve discrepancies in reported biological activity across studies?

  • Approach :

Standardize assay conditions (e.g., cell line, incubation time).

Validate purity (>98%) via orthogonal methods (NMR + LC-MS).

Replicate studies with blinded controls to eliminate bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.